1-(5,5-Dimethyloxan-2-yl)ethanamine
Description
1-(5,5-Dimethyloxan-2-yl)ethanamine is an organic compound featuring an ethanamine backbone (NH₂-CH₂-CH₂-) linked to a 5,5-dimethyloxan-2-yl group. The oxane (tetrahydropyran) ring is a six-membered oxygen-containing heterocycle with two methyl groups at the 5th and 5th positions. This structure confers moderate lipophilicity and rigidity, which may influence its pharmacokinetic properties, such as blood-brain barrier permeability or receptor-binding specificity.
Properties
IUPAC Name |
1-(5,5-dimethyloxan-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(10)8-4-5-9(2,3)6-11-8/h7-8H,4-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXQPLRETSQVNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CO1)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5,5-Dimethyloxan-2-yl)ethanamine can be synthesized through several synthetic routes. One common method involves the reaction of 5,5-dimethyloxan-2-one with ethanamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalysts can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
1-(5,5-Dimethyloxan-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxides or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(5,5-Dimethyloxan-2-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5,5-Dimethyloxan-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The ethanamine group can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 1-(5,5-Dimethyloxan-2-yl)ethanamine and related compounds:
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molar Mass (g/mol) | Predicted logP | Notable Features |
|---|---|---|---|---|---|---|
| This compound | Ethanamine + oxane ring | 5,5-Dimethyloxan-2-yl | C₉H₁₉NO | 157.3 | ~1.8 | Rigid ether ring; moderate lipophilicity |
| 2-(Piperazin-1-yl)-N-(pyridin-2-yl)ethanamine (LP) | Ethanamine + piperazine + pyridine | Piperazine, pyridin-2-yl | C₁₃H₂₁N₅ | 247.3 | ~0.5 | High polarity; basic amine groups |
| 2HP (Phenolic derivative) | Ethanamine + phenol | Phenolic hydroxyl | C₁₀H₁₅N₃O | 193.2 | ~1.2 | Hydrogen-bonding capability |
| (R)-2-Phenyl-1-(dioxaborolane)ethanamine | Ethanamine + dioxaborolane + phenyl | 4,4,5,5-Tetramethyl-dioxaborolane, phenyl | C₁₄H₂₂BNO₂ | 247.15 | ~3.0 | Boron-containing; high lipophilicity |
Notes:
- Rigidity vs.
- Lipophilicity : The dioxaborolane analog () is significantly more lipophilic due to its aromatic phenyl group and boron-containing heterocycle, which may enhance membrane permeability .
- Polarity : LP’s piperazine and pyridine groups increase polarity, improving aqueous solubility but reducing blood-brain barrier penetration compared to the target compound .
Research Implications
- Drug Design : The target compound’s balance of rigidity and lipophilicity makes it a candidate for central nervous system-targeted therapies, whereas LP’s polarity suits peripheral targets.
- Computational Modeling : Glide docking () and DFT methods () can predict binding affinities and optimize substituents for enhanced activity .
- Boron in Therapeutics : The dioxaborolane analog underscores boron’s emerging role in medicinal chemistry, particularly in enzyme inhibition and radiopharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
